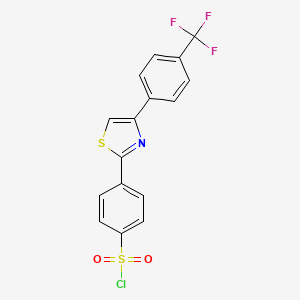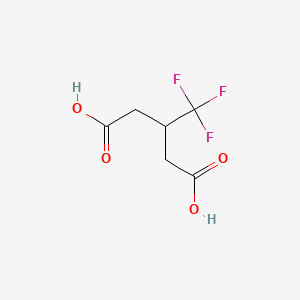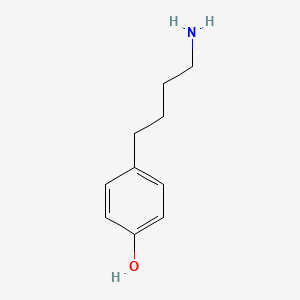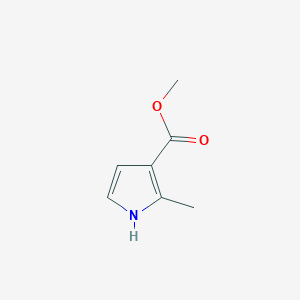
Methyl 2-methyl-1H-pyrrole-3-carboxylate
説明
“Methyl 2-methyl-1H-pyrrole-3-carboxylate” is a crystalline or powder organic reagent . It is used as an intermediate to prepare pyrrolyl aryl sulfones with activity against HIV-1 . It is also used in the synthesis of diaryl pyrrolecarboxylates as combretastatin A-4/lamellarin T hybrids with anti-mitotic and cytotoxic activity .
Synthesis Analysis
The synthesis of pyrroles, including “Methyl 2-methyl-1H-pyrrole-3-carboxylate”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis
The molecular formula of “Methyl 2-methyl-1H-pyrrole-3-carboxylate” is C6H7NO2 . Its average mass is 125.125 Da and its monoisotopic mass is 125.047676 Da .Chemical Reactions Analysis
“Methyl 2-methyl-1H-pyrrole-3-carboxylate” can undergo various chemical reactions. For instance, it can participate in the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles .Physical And Chemical Properties Analysis
“Methyl 2-methyl-1H-pyrrole-3-carboxylate” has a density of 1.2±0.1 g/cm3, a boiling point of 230.3±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its flash point is 93.1±19.8 °C .科学的研究の応用
α-Glucosidase Inhibition for Diabetes Management
Methyl 2-methyl-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their potential as α-glucosidase inhibitors . This application is significant in the management of Type 2 diabetes , where slowing down glucose absorption can reduce postprandial hyperglycemia. The derivatives of this compound have shown moderate to excellent in vitro α-glucosidase inhibitory activity, indicating its potential as a candidate for managing hyperglycemia incidence .
Antibacterial and Antifungal Activities
The pyrrole moiety, which is part of the structure of Methyl 2-methyl-1H-pyrrole-3-carboxylate, is known to be a biologically active scaffold. It has been used to synthesize compounds with significant antibacterial and antifungal properties . This application is crucial in developing new medications to combat resistant strains of bacteria and fungi.
Cancer Research
Pyrrole-containing analogs, including those derived from Methyl 2-methyl-1H-pyrrole-3-carboxylate, are considered potential sources of anticancer agents. They have been explored for their efficacy against various cancers, such as leukemia, lymphoma, and myelofibrosis . The diverse therapeutic response profile of these analogs makes them valuable in cancer research.
Organic Synthesis Intermediate
This compound is utilized as an intermediate in organic chemical synthesis . Its role is pivotal in the formation of more complex molecules that can have various applications, ranging from pharmaceuticals to materials science.
Molecular Docking Studies
Molecular docking studies have been conducted with derivatives of Methyl 2-methyl-1H-pyrrole-3-carboxylate to understand their binding affinities to various enzymes and receptors . These studies are essential for drug design and development, providing insights into the molecular interactions that govern drug efficacy.
Safety and Hazards
作用機序
Target of Action
The primary targets of Methyl 2-methyl-1H-pyrrole-3-carboxylate are currently unknown. This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound . Pyrrole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Methyl 2-methyl-1H-pyrrole-3-carboxylate may also interact with various biological targets.
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, including binding to receptors and modulating their activity . The specific interactions and resulting changes caused by Methyl 2-methyl-1H-pyrrole-3-carboxylate would depend on its specific targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrrole derivatives , it is likely that this compound could influence multiple biochemical pathways and their downstream effects.
Pharmacokinetics
It is soluble in water , which could potentially enhance its bioavailability
Result of Action
The molecular and cellular effects of Methyl 2-methyl-1H-pyrrole-3-carboxylate’s action are currently unknown. Given the diverse biological activities of pyrrole derivatives , this compound could potentially exert a wide range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-methyl-1H-pyrrole-3-carboxylate. For instance, it should be stored under an inert atmosphere at room temperature to maintain its stability. Additionally, its action and efficacy could be influenced by factors such as pH, temperature, and the presence of other molecules in its environment.
特性
IUPAC Name |
methyl 2-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-6(3-4-8-5)7(9)10-2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRHFSNTJHVMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490935 | |
| Record name | Methyl 2-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3168-85-2 | |
| Record name | Methyl 2-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



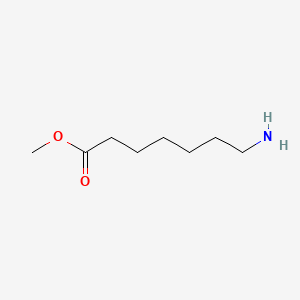
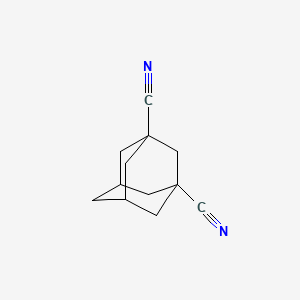

![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)
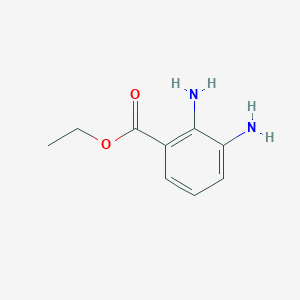
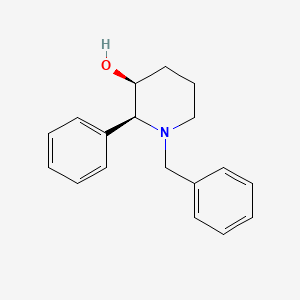
![(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1600909.png)
![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/no-structure.png)
![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)
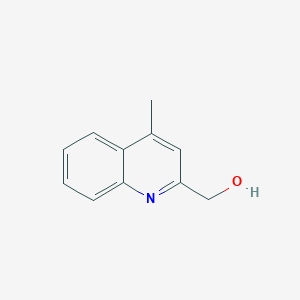
![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)
